Methyl 1-phenylbutan-2-yl carbonate
Description
Methyl 1-phenylbutan-2-yl carbonate is an ester carbonate derivative characterized by a phenyl-substituted butane backbone and a carbonate functional group. The compound’s structure combines aromatic (phenyl) and aliphatic (butane) moieties, which may influence its reactivity, solubility, and thermal stability. Similar esters, such as methyl phenylacetate (CAS 101-41-7) and isopropyl benzoate (CAS 939-48-0), are commonly employed as flavoring agents, solvents, or intermediates in drug synthesis .
Properties
CAS No. |
380493-17-4 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 1-phenylbutan-2-yl carbonate |
InChI |
InChI=1S/C12H16O3/c1-3-11(15-12(13)14-2)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
InChI Key |
CMJHKIDDNZCJTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1)OC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-phenylbutan-2-yl carbonate can be synthesized through the reaction of methyl 1-phenylbutan-2-ol with carbonic acid derivatives, such as phosgene or dimethyl carbonate. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction can be represented as follows:
Methyl 1-phenylbutan-2-ol+Carbonic acid derivative→Methyl 1-phenylbutan-2-yl carbonate+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as metal complexes, can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-phenylbutan-2-yl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield methyl 1-phenylbutan-2-ol and carbonic acid.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different carbonate esters.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, catalysts such as sodium methoxide or titanium alkoxides.
Reduction: Reducing agents like LiAlH₄, anhydrous conditions.
Major Products
Hydrolysis: Methyl 1-phenylbutan-2-ol and carbonic acid.
Transesterification: Different carbonate esters.
Reduction: Methyl 1-phenylbutan-2-ol.
Scientific Research Applications
Methyl 1-phenylbutan-2-yl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other carbonate esters and related compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 1-phenylbutan-2-yl carbonate involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the compound undergoes nucleophilic attack by water molecules, leading to the cleavage of the carbonate ester bond. In reduction reactions, the compound accepts electrons from reducing agents, resulting in the formation of the corresponding alcohol.
Comparison with Similar Compounds
Key Structural Differences :
- Carbonate vs.
- Branching : The butan-2-yl chain may confer steric effects distinct from linear analogs like methyl benzoate.
Physical and Chemical Properties
While explicit data for this compound are unavailable, inferences can be drawn from structurally related compounds:
Notable Trends:
- Increased molecular weight correlates with higher boiling points (e.g., methyl phenylacetate vs. methyl benzoate).
- Carbonate esters generally exhibit lower volatility compared to carboxylate esters due to stronger intermolecular forces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
